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molecular formula C9H8N2O2 B1333114 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 52600-53-0

5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B1333114
M. Wt: 176.17 g/mol
InChI Key: BPHCKZKXAHIRPD-UHFFFAOYSA-N
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Patent
US04849522

Procedure details

5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (2.32 g, 0.013 mole) and concentrated HCl (50 ml) were heated and stirred at reflux under an argon atmosphere for 5 hours. Upon cooling to room temperature a solid precipitated. The solid was collected by filtration and allowed to air dry. The dry solid (1.25 g) was heated to 280°-290° C. and maintained at this temperature for 7 minutes. The residue was allowed to cool to room temperature then extracted into methylene chloride. Concentration of the methylene chloride solution followed by flash chromatography (50% methylene chloride--ethyl acetate) gave .46 g m.pt. 201°-202° C. (1:t 196°-198° C.).
Quantity
2.32 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6](C#N)[C:7](=[O:11])[NH:8][C:9]=1[CH3:10])(=[O:3])[CH3:2]>Cl>[C:1]([C:4]1[CH:5]=[CH:6][C:7](=[O:11])[NH:8][C:9]=1[CH3:10])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
2.32 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(C(NC1C)=O)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under an argon atmosphere for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
to air dry
TEMPERATURE
Type
TEMPERATURE
Details
The dry solid (1.25 g) was heated to 280°-290° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 7 minutes
Duration
7 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
then extracted into methylene chloride
CUSTOM
Type
CUSTOM
Details
gave .46 g m.pt. 201°-202° C. (1:t 196°-198° C.)

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C=1C=CC(NC1C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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